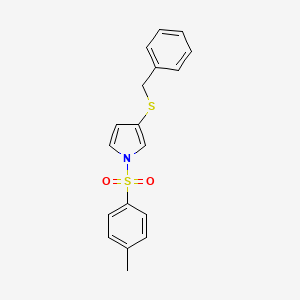
4-Amino-5-propylthiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-propylthiophene-2-carboxylic acid is a thiophene derivative with the molecular formula C8H11NO2S. This compound is characterized by the presence of an amino group at the 4th position, a propyl group at the 5th position, and a carboxylic acid group at the 2nd position of the thiophene ring. Thiophene derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-propylthiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of thioamides with alkynoates under copper(II)-catalyzed conditions . Another method includes the reaction of substituted buta-1-enes with potassium sulfide, which enables the formation of thiophenes via cleavage of multiple C-H bonds .
Industrial Production Methods: Industrial production of thiophene derivatives often involves the use of environmentally sustainable strategies. For instance, the chemoselective heterocyclization of bromoenynes through a sulfuration/cyclization process using inexpensive and safe reagents like EtOCS2K and tetrabutylphosphonium bromide .
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-5-propylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
4-Amino-5-propylthiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices
Mecanismo De Acción
The mechanism of action of 4-Amino-5-propylthiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
Comparación Con Compuestos Similares
Thiophene: The parent compound with a simple thiophene ring.
2-Aminothiophene: Similar structure but with an amino group at the 2nd position.
5-Propylthiophene-2-carboxylic acid: Similar structure but without the amino group.
Uniqueness: 4-Amino-5-propylthiophene-2-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of both an amino group and a carboxylic acid group on the thiophene ring allows for diverse chemical reactivity and potential biological activities .
Propiedades
Número CAS |
89499-40-1 |
|---|---|
Fórmula molecular |
C8H11NO2S |
Peso molecular |
185.25 g/mol |
Nombre IUPAC |
4-amino-5-propylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H11NO2S/c1-2-3-6-5(9)4-7(12-6)8(10)11/h4H,2-3,9H2,1H3,(H,10,11) |
Clave InChI |
RLJQFHWGZQPXSQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C=C(S1)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


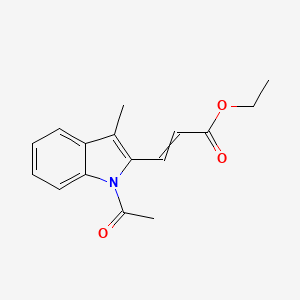
![Bicyclo[3.2.0]hept-2-ene-1-peroxol](/img/structure/B14397129.png)
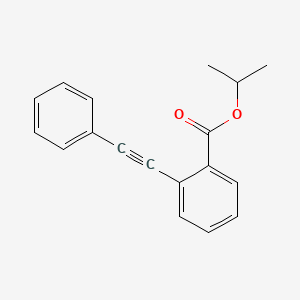



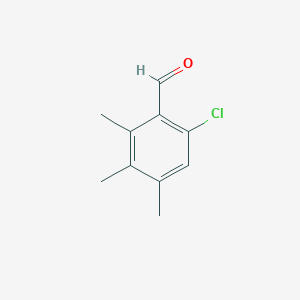
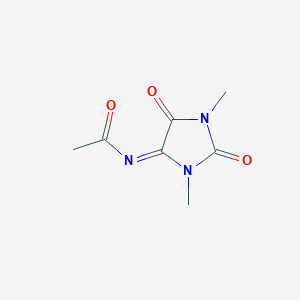
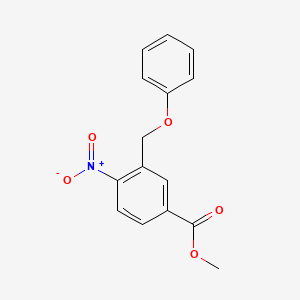
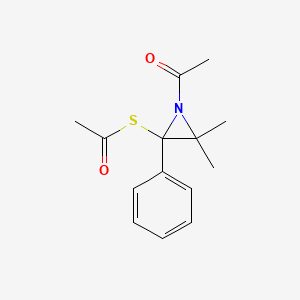
![3-({[4-(Dimethylamino)phenyl]methylidene}amino)quinazolin-4(3H)-one](/img/structure/B14397188.png)

![2-[5-Oxo-4-(2-phenylhydrazinylidene)octyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14397208.png)
